4-((tert-Butoxycarbonyl)amino)-N-(((9H-fluoren-9-yl)methoxy)(hydroxy)methylidene)phenylalanine

Description

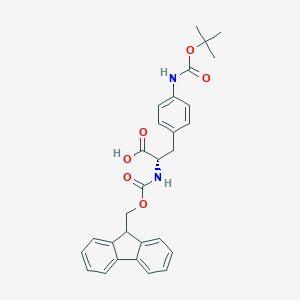

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a specialized amino acid derivative widely used in peptide synthesis. Its structure incorporates two critical protecting groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions (e.g., piperidine) .

- Boc (tert-butoxycarbonyl): Protects the side-chain amino group on the phenyl ring, offering stability under acidic conditions and compatibility with Fmoc-based strategies .

This compound is cataloged as a laboratory chemical (CAS: 211637-75-1) with applications in pharmaceutical research and peptide manufacturing . Its molecular weight (~500–520 g/mol, inferred from analogs) and purity (>99% via HPLC) make it a reliable intermediate for synthesizing bioactive peptides .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAOWDVYMUKPE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938472 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174132-31-1 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 4-Nitro-L-Phenylalanine

4-Nitro-L-phenylalanine serves as the precursor for introducing the para-amino group. The nitro functionality is strategically positioned to undergo reduction, yielding the primary amine required for Boc protection. Commercial availability of 4-nitro-L-phenylalanine simplifies access, though alternative routes involving nitration of L-phenylalanine exist but are less practical due to regioselectivity challenges.

Fmoc Protection of the α-Amino Group

The α-amino group of 4-nitro-L-phenylalanine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions:

Procedure :

-

Dissolve 4-nitro-L-phenylalanine (1.0 equiv) in a 1:1 mixture of DMF and aqueous NaHCO₃ (2.0 equiv).

-

Add Fmoc-Cl (1.2 equiv) dropwise at 0°C and stir for 4–6 hours at room temperature.

-

Quench with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Key Considerations :

-

Excess Fmoc-Cl ensures complete protection.

-

Aqueous workup removes unreacted reagents and byproducts.

Catalytic Reduction of the Nitro Group

The nitro group in Fmoc-4-nitro-L-phenylalanine is reduced to an amine using hydrogenation:

Procedure :

-

Dissolve Fmoc-4-nitro-L-phenylalanine in ethanol.

-

Add 10% Pd/C (5% w/w) and stir under H₂ (1 atm) for 12 hours.

-

Filter through Celite, concentrate under reduced pressure, and dry under vacuum.

Key Considerations :

-

Catalyst activity and H₂ pressure influence reduction efficiency.

-

Alternative reductants (e.g., SnCl₂/HCl) are less favored due to side reactions.

Boc Protection of the Para-Amino Group

The newly formed para-amino group is protected with Boc anhydride (Boc₂O):

Procedure :

-

Dissolve Fmoc-4-amino-L-phenylalanine in anhydrous DMF.

-

Add Boc₂O (1.5 equiv) and DIEA (2.0 equiv) and stir for 6 hours at room temperature.

-

Quench with water, acidify to pH 3 with citric acid, and extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water).

Key Considerations :

-

Boc₂O must be fresh to avoid carbonate formation.

-

DIEA neutralizes HCl generated during the reaction.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.42 (t, J = 7.4 Hz, 2H, Fmoc ArH), 7.34 (d, J = 8.1 Hz, 2H, PhH), 7.28 (d, J = 8.1 Hz, 2H, PhH), 4.32–4.20 (m, 3H, Fmoc CH₂ and CH), 3.98 (s, 2H, NHBoc), 1.39 (s, 9H, Boc tert-butyl).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (COOH), 156.2 (Boc C=O), 154.7 (Fmoc C=O), 143.9–120.1 (ArC), 79.8 (Boc C(CH₃)₃), 65.4 (Fmoc CH₂), 54.1 (Cα), 28.2 (Boc CH₃).

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Scalability and Industrial Relevance

The described method is scalable to multi-gram quantities, with critical process parameters (CPPs) including:

-

Catalyst Load : 5–10% Pd/C for efficient nitro reduction.

-

Solvent Choice : DMF ensures solubility of intermediates during Boc protection.

-

Purification : Recrystallization in ethanol/water achieves >99% purity, essential for SPPS.

Industrial batches (≥100 g) report consistent yields of 70–75%, underscoring the robustness of this route.

Applications in Peptide Synthesis

The compound is employed in SPPS for introducing para-aminophenylalanine residues into peptide chains. Key applications include:

Chemical Reactions Analysis

Types of Reactions

Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid.

Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF.

Boc Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reagents: HBTU, DCC, or EDC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with the compound.

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Phe(4-NHBoc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The tert-butoxycarbonyl (Boc) group provides additional protection for the amine functionality, enhancing the versatility of this compound in multi-step syntheses.

Drug Development

Recent studies have highlighted the potential of fluorenyl derivatives, including Fmoc-L-Phe(4-NHBoc)-OH, as scaffolds for developing novel therapeutic agents. For instance, research has identified fluorenyl derivatives as selective inhibitors of falcipain 2, an enzyme associated with the malaria-causing parasite Plasmodium falciparum. These compounds exhibited significant antiplasmodial activity with low cytotoxicity against human cells, making them promising candidates for malaria treatment .

Bioconjugation Chemistry

The presence of multiple functional groups in Fmoc-L-Phe(4-NHBoc)-OH makes it suitable for bioconjugation applications. It can be used to create conjugates with proteins, nucleic acids, or other biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.

Case Study 1: Antimalarial Activity

A study evaluated several fluorenyl derivatives for their ability to inhibit falcipain 2, revealing that compounds derived from Fmoc-L-Phe(4-NHBoc)-OH exhibited IC50 values indicating effective inhibition against multidrug-resistant strains of Plasmodium falciparum. The selectivity of these compounds towards falcipain 2 over human cathepsin K was noted, suggesting a favorable safety profile for potential drug candidates .

Case Study 2: Peptide Therapeutics

In a separate investigation focused on peptide therapeutics, Fmoc-L-Phe(4-NHBoc)-OH was incorporated into cyclic peptides designed to enhance bioavailability and stability. The resulting peptides demonstrated improved pharmacokinetic properties compared to linear analogs, highlighting the utility of this compound in optimizing therapeutic peptides .

Mechanism of Action

The compound acts as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and phenyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps reveal the reactive groups, allowing for the formation of peptide bonds.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The compound’s phenyl ring substituents and protecting groups distinguish it from analogs. Key comparisons include:

Key Insights :

- Boc vs. Other Protections : The Boc group in the target compound provides superior acid stability compared to ester (BD130865) or thioether (BD1467) groups, enabling sequential deprotection in multi-step syntheses .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, while electron-donating groups (e.g., methyl in HY-W010984) enhance nucleophilic aromatic substitution resistance .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, often referred to as Fmoc-D-Tyr(tBu)-OH, is a complex organic compound utilized primarily in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for the protection of amino groups during peptide synthesis. The structural intricacies of this compound contribute significantly to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is C₂₈H₃₁N₃O₅, with a molecular weight of approximately 459.5 g/mol. The presence of the fluorenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₁N₃O₅ |

| Molecular Weight | 459.5 g/mol |

| Boiling Point | 658.2 °C |

| Flash Point | 351.9 °C |

Research indicates that the biological activity of this compound is multifaceted, involving various mechanisms:

- Antimicrobial Activity : Compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The fluorenyl moiety contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy against resistant strains .

- Antitumor Properties : Studies have shown that derivatives of fluorenone can act as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects by modulating neuronal signaling pathways. This activity can be attributed to their ability to influence neurotransmitter release and receptor interactions .

- Influence on Apoptosis and Cell Cycle : The compound has been linked to the regulation of apoptosis and cell cycle progression in various cell types, indicating its potential role in cancer treatment and regenerative medicine .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of fluorenone derivatives against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that structural modifications significantly enhanced the compounds' inhibitory effects against both planktonic and biofilm states .

Study 2: Antitumor Activity

Another investigation focused on the antiproliferative activity of fluorenone derivatives on human cancer cell lines. The study revealed that compounds with linear alkyl side chains exhibited superior activity compared to those with branched chains or bulky groups. Notably, one derivative demonstrated IC50 values comparable to standard chemotherapeutics .

Study 3: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of fluorenone derivatives highlighted their ability to modulate glutamate receptors and reduce oxidative stress in neuronal cultures. This finding suggests potential therapeutic applications for neurodegenerative diseases .

Q & A

Basic: What are the primary protective groups in this compound, and how do they influence peptide synthesis workflows?

The compound contains two critical protective groups:

- Fmoc (fluorenylmethyloxycarbonyl) : Protects the α-amino group during solid-phase peptide synthesis (SPPS). It is removed under basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile groups like Boc intact.

- Boc (tert-butoxycarbonyl) : Protects the side-chain amine on the phenyl group. It is stable under basic Fmoc deprotection but requires strong acids (e.g., trifluoroacetic acid, TFA) for cleavage .

Methodological Insight : Optimize sequential deprotection by first removing Fmoc with piperidine, followed by Boc with TFA. Monitor deprotection efficiency via UV absorbance (Fmoc removal releases a chromophore) or HPLC .

Advanced: How can coupling efficiency be optimized for this amino acid derivative in automated SPPS?

Key factors include:

- Coupling Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) with OxymaPure® to minimize racemization.

- Solvent Selection : DMF or NMP (N-methyl-2-pyrrolidone) ensures solubility of the bulky Fmoc/Boc-protected residue.

- Activation Time : Pre-activate the amino acid for 1–5 minutes before resin addition to improve reaction kinetics.

- Double Coupling : For sterically hindered residues, perform a second coupling cycle with fresh reagents to ensure >99% incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.